N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide
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Overview
Description
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, an acetyl group, and a methylisovalinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base to form 4-chloro-2-methylphenoxyacetic acid.
Acylation Reaction: The phenoxyacetic acid is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.
Industrial Production Methods: Industrial production of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide undergoes various chemical reactions, including:
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide can be compared with other similar compounds:
Similar Compounds: 4-chloro-2-methylphenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid, and N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide.
This detailed article provides a comprehensive overview of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
115156-31-5 |
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Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2,3-dimethylbutanamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-9(2)15(4,14(17)20)18-13(19)8-21-12-6-5-11(16)7-10(12)3/h5-7,9H,8H2,1-4H3,(H2,17,20)(H,18,19) |
InChI Key |
GUJQPTLHUFHUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C(C)C)C(=O)N |
Origin of Product |
United States |
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